5-Bromo-2-(3-chloro-2-methylpropyl)pyridine
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Overview
Description
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is a chemical compound with the molecular formula C9H11BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine typically involves the bromination of 2-(3-chloro-2-methylpropyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used. Reagents include arylboronic acids and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.
Scientific Research Applications
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-(3-chloro-2-methylpropyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of the 3-chloro-2-methylpropyl group.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of the 3-chloro-2-methylpropyl group.
Uniqueness
5-Bromo-2-(3-chloro-2-methylpropyl)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the 3-chloro-2-methylpropyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
5-bromo-2-(3-chloro-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11BrClN/c1-7(5-11)4-9-3-2-8(10)6-12-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
QRTDTXVHKKVPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)Br)CCl |
Origin of Product |
United States |
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